5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the methyl and phenyl substituents, resulting in different biological activities.
5-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a methylphenyl group.
5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the phenyl substituent, leading to different chemical properties.
Uniqueness
5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both methyl and phenyl groups, which can enhance its biological activity and specificity. These substituents can influence the compound’s binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
112630-40-7 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
QLABENRQHXOEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)C(=O)O)C |
Origin of Product |
United States |
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